molecular formula C11H11NO2 B1322317 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 920304-25-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B1322317
CAS No.: 920304-25-2
M. Wt: 189.21 g/mol
InChI Key: OVLTZPBVKMLQRW-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a versatile bicyclic compound built on a partially hydrogenated naphthalene scaffold, making it a valuable intermediate in medicinal chemistry and scientific research. This carboxamide derivative is of significant interest in the design and synthesis of novel pharmaceutical compounds. Its tetrahydronaphthalene core is a key structural motif found in molecules with a wide array of pharmacological activities, including investigational anticancer, anti-inflammatory, and antimicrobial agents . Research into similar tetrahydronaphthalene derivatives has shown their potential as key components in potent HIV-1 protease inhibitors, where they function as P2 ligands designed to promote critical hydrogen-bonding and van der Waals interactions within the enzyme's active site . Furthermore, the closely related carboxylic acid form of this compound (5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, OTCA) has been screened as a candidate matrix for MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry, demonstrating its utility in analytical chemistry for the enhanced detection of small molecules and metabolites . As a building block, this compound allows researchers to explore new chemical space in drug discovery programs. This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLTZPBVKMLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622943
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920304-25-2
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Acid

The acid precursor, 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid , is commonly prepared by oxidation or ring modification of tetralone derivatives. A typical method involves oxidation of 1-tetralone derivatives under controlled conditions.

Esterification to Form Esters

Ester derivatives such as methyl, ethyl, butyl, and isopropyl esters are synthesized by reacting the acid with the corresponding alcohols in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions.

Example reaction conditions for esterification:

Ester Type Reagents & Conditions Yield (%) Notes
Methyl ester 5-Oxo acid + methanol + oxone, 65°C 73% Purified by silica gel chromatography
Ethyl ester 5-Oxo acid + ethanol + oxone, 65°C ~70% (reported) Similar purification
Butyl ester 5-Oxo acid + n-butanol + oxone, 65°C 38% Lower yield, oil product
Isopropyl ester 5-Oxo acid + isopropanol + H2SO4, 80-85°C, 18 h 62% Colorless oil product

These esterification methods are well-documented and provide key intermediates for further conversion to the carboxamide.

Preparation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Amidation of the Acid or Esters

The carboxamide is typically prepared by converting the acid or ester derivatives into the corresponding amide via standard amidation protocols:

Typical Synthetic Route

  • Activation of the acid : The acid can be activated by converting it into an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Reaction with ammonia : The acid chloride is then reacted with ammonia or ammonium hydroxide to yield the carboxamide.
  • Purification : The crude product is purified by recrystallization or chromatography.

Example Procedure (Generalized)

Step Reagents & Conditions Outcome Notes
Acid chloride formation 5-Oxo acid + SOCl2, reflux, 2-3 h Acid chloride intermediate Monitored by TLC
Amidation Acid chloride + NH3 (excess), 0-5°C to RT This compound Isolated by filtration or chromatography
Purification Recrystallization from suitable solvent Pure carboxamide Confirmed by NMR, MS

Alternative Synthetic Approaches

Continuous Flow Photochemical Synthesis

Recent advances include continuous-flow photochemical methods for related tetralone derivatives, which can be adapted for the synthesis of the acid precursor or intermediates. This method uses irradiation with a mercury lamp in the presence of catalysts under argon atmosphere, providing efficient conversion and scalability.

Enolate Chemistry and Cyclization

The preparation of related compounds involves enolate generation from tetralone derivatives using bases such as sodium hydride or lithium diisopropylamide (LDA), followed by cyclization or functional group transformations. These methods provide access to the keto-carboxylic acid framework essential for subsequent amidation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Esterification 5-Oxo acid Alcohol + oxone or H2SO4 65-85°C, 18 h 38-73% Methyl, ethyl, butyl, isopropyl esters
Acid chloride formation + amidation 5-Oxo acid SOCl2 + NH3 Reflux + 0-5°C to RT Not explicitly reported Standard amidation route
Ammonolysis of esters Esters NH3 (excess) Reflux Variable Direct conversion to amide
Continuous flow photochemistry Tetralone derivatives Catalysts + light Room temp, 1 h Efficient conversion For acid precursor synthesis

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure of esters and amides, showing characteristic chemical shifts for the keto group (~197 ppm in ^13C NMR) and amide protons.
  • Mass Spectrometry : High-resolution MS confirms molecular weights consistent with the carboxamide.
  • Chromatography : Silica gel column chromatography is used for purification, with eluent systems such as petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tetrahydronaphthalene core allows diverse functionalization at positions 2 and 4. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position 2) Functional Group at Position 5 Key Identifiers/CAS
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide Carboxamide Ketone CAS 611-95-0
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Carboxylic acid Ketone CAS 3470-46-0
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl ester Ketone CAS 144464-66-4
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride Sulfonyl chloride Ketone (with Cl at position 6) CAS 1221724-06-6
3-Amino-N-(3-chlorophenyl)-5-oxo-...carboxamide* Thienylcarboxamide Ketone Compound 19 in

*From , a structurally complex analog with anti-breast cancer activity.

Physicochemical Properties

  • Melting Points : While data for the target carboxamide is unavailable, analogs like (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (a positional isomer) show a melting point of 157–159°C . Methyl esters (e.g., CAS 144464-66-4) are typically solids at room temperature .
  • Solubility : Carboxamides generally exhibit moderate solubility in polar solvents due to hydrogen-bonding capacity, whereas esters and sulfonyl chlorides may have higher lipophilicity .
Table 2: Bioactivity Comparison
Compound Type Bioactivity Highlight Reference
Pyrazolopyridine derivatives (e.g., compound 5a) Antioxidant activity surpassing ascorbic acid; tumor inhibition against HepG-2 cells
Carboxylic acid derivatives (e.g., compound 8) Potent tumor inhibition (HepG-2 cells) comparable to doxorubicin
Thienylcarboxamide derivatives (e.g., compound 19) Anti-breast cancer activity via cell cycle arrest (G2/M phase) and enzyme inhibition
Sulfonyl chloride analogs (e.g., CAS 1221724-06-6) Likely intermediates for synthesizing sulfonamide drugs; bioactivity data not reported
Key Findings:
  • Antioxidant Activity : Pyrazolopyridine derivatives (e.g., compound 5a) demonstrate superior radical scavenging compared to ascorbic acid, attributed to electron-donating substituents .
  • Antitumor Specificity : Carboxylic acid derivatives (compound 8) and pyridine-based analogs (compound 10) show selectivity against liver cancer (HepG-2), while thienylcarboxamides (compound 19) target breast cancer cells .
  • Functional Group Impact : The carboxamide group may enhance target binding via hydrogen bonding, as suggested by studies on hydrogen-bonding patterns in crystal structures .

Biological Activity

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (C11H11NO2) is a chemical compound derived from naphthalene, notable for its unique structural features that include both a ketone and an amide group. This compound has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein-ligand interactions.

  • Molecular Formula : C11H11NO2
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 920304-25-2

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It can function as an inhibitor or modulator within various biochemical pathways. The exact mechanism of action is contingent upon the structural attributes of the compound and the target biomolecules involved.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance:

  • Target Enzymes : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.
  • Case Study : A study demonstrated that derivatives of this compound could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Protein-Ligand Interactions

This compound's ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions:

  • Binding Studies : Experimental data from molecular docking simulations suggest that this compound exhibits favorable binding affinities to specific targets, indicating its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundKetone and amide groups on naphthaleneEnzyme inhibition and protein binding
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidSimilar structure without amide groupLess effective in biological assays
5,6,7,8-Tetrahydro-2-naphthylamineNaphthalene backbone with amine groupDifferent interaction profile

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of its corresponding carboxylic acid with ammonia or an amine under controlled conditions. This process is essential for obtaining high yields and purity necessary for biological studies .

Toxicological Studies

Preliminary toxicological evaluations suggest that while this compound exhibits significant biological activity, further studies are necessary to assess its safety profile. Research has indicated potential cytotoxic effects at high concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions involving hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Key steps include cyclization of oxadiazole rings and coupling with carboxamide moieties. Solvent choice (ethanol or DMF) and temperature control (80–120°C) are critical for purity. For example, using DMF under reflux improves cyclization efficiency by 15–20% compared to ethanol .
  • Validation : Monitor intermediates via TLC and characterize final products using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute conformation determination. For non-crystalline samples, combine 1H^1H-NMR (to confirm proton environments) and IR spectroscopy (to identify carbonyl stretches at ~1680–1700 cm1^{-1}) . Computational methods like DFT optimize 3D geometry and predict electronic properties .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodology : Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 5% CO2_2) is assessed via HPLC over 24–72 hours. LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring formulation with cyclodextrins for aqueous assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) and compare IC50_{50} values in target-specific assays (e.g., kinase inhibition). For instance, 2,5-dimethylphenyl substituents enhance binding affinity by 3-fold compared to unsubstituted analogs due to hydrophobic interactions .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity trends with binding pocket occupancy and ligand efficiency metrics .

Q. What computational strategies resolve contradictions in reported binding affinities across studies?

  • Methodology : Apply consensus docking across multiple protein conformations (e.g., from MD simulations) to account for target flexibility. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (konk_{on}, koffk_{off}). Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can metabolic stability be improved without compromising target engagement?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 8-position of the tetrahydronaphthalene ring to block cytochrome P450 oxidation. Validate using liver microsome assays and compare half-life (t1/2t_{1/2}) improvements .

Q. What in vivo models best predict efficacy for neurodegenerative targets?

  • Methodology : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) with pharmacokinetic profiling (plasma/brain ratio). Address blood-brain barrier penetration by modifying logD (aim for 1.5–2.5) and P-gp substrate status .

Key Recommendations for Researchers

  • Prioritize continuous flow reactors for scalable synthesis to reduce batch variability .
  • Use cryo-EM for structural insights if crystallization fails .
  • Address metabolic liabilities early using proteolysis-targeting chimeras (PROTACs) to enhance degradation efficiency .

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